molecular formula C9H12ClN3 B13475729 2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride

2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride

Cat. No.: B13475729
M. Wt: 197.66 g/mol
InChI Key: OVMZJLLLNRBKMP-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride is an aminopyridine derivative characterized by a nitrile group and a tertiary carbon branching at the propanenitrile moiety, with a hydrochloride salt enhancing its solubility and stability.

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

2-(6-aminopyridin-3-yl)-2-methylpropanenitrile;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c1-9(2,6-10)7-3-4-8(11)12-5-7;/h3-5H,1-2H3,(H2,11,12);1H

InChI Key

OVMZJLLLNRBKMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CN=C(C=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 6-aminopyridine and 2-methylpropanenitrile.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure the desired product is formed.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The compound’s key features include:

  • 6-Aminopyridin-3-yl core: Facilitates hydrogen bonding and π-π stacking interactions.
  • Nitrile group : Enhances lipophilicity and metabolic stability.
  • Hydrochloride salt : Improves aqueous solubility compared to free bases.

Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparisons
Compound Name (CAS No.) Key Functional Groups Solubility Applications/Properties Reference
2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride Aminopyridine, nitrile, hydrochloride High (polar solvents) Research intermediate; discontinued
Procyazine (32889-48-8) Triazine, chloro, cyclopropylamino Moderate Herbicide; agrochemical use
3-(6-Aminopyridin-3-yl)propanoic acid (446263-96-3) Aminopyridine, carboxylic acid High (aqueous) Pharmaceutical intermediate
Ethyl 2-(6-aminopyridin-3-yl)acetate (1174229-72-1) Aminopyridine, ester Low (organic solvents) Prodrug potential
6-Aminopyridin-3-ol hydrochloride Aminopyridine, hydroxyl, hydrochloride High (polar solvents) Synthesis building block

Key Research Findings

Biological Activity: Procyazine’s triazine core and chloro group confer herbicidal activity by inhibiting photosynthesis in plants, a mechanism absent in the aminopyridine-based target compound . The nitrile group in 2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride may enhance metabolic stability compared to esters (e.g., Ethyl 2-(6-aminopyridin-3-yl)acetate) or carboxylic acids (e.g., 3-(6-Aminopyridin-3-yl)propanoic acid), which are prone to hydrolysis .

Solubility and Bioavailability: The hydrochloride salt form of the target compound increases its aqueous solubility relative to neutral analogs like 2-(Pyridin-3-yl)acetic acid (CAS 6419-36-9), which has a similarity score of 0.86 but lacks ionic character .

Synthetic Utility: Boronic acid derivatives (e.g., (6-Aminopyridin-3-yl)boronic acid) are used in cross-coupling reactions, whereas the target compound’s nitrile group may serve as a precursor for tetrazole or amide synthesis .

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